molecular formula C12H11BrO3 B14053685 (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid CAS No. 1807412-95-8

(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid

Katalognummer: B14053685
CAS-Nummer: 1807412-95-8
Molekulargewicht: 283.12 g/mol
InChI-Schlüssel: PWTKPMZEXHQLAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a bromine atom, a ketone group, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid typically involves the bromination of a precursor compound followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of acetophenone derivatives to form 2-bromo-1-phenylethanone, which is then subjected to further reactions to introduce the acrylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom and ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromoacetophenone: Shares the bromine and ketone functional groups but lacks the acrylic acid moiety.

    Phenylacrylic acid: Contains the acrylic acid group but lacks the bromine and ketone functional groups.

Uniqueness

(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and an acrylic acid moiety allows for a wide range of chemical transformations and interactions.

Eigenschaften

CAS-Nummer

1807412-95-8

Molekularformel

C12H11BrO3

Molekulargewicht

283.12 g/mol

IUPAC-Name

3-[2-(1-bromo-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11BrO3/c1-8(14)12(13)10-5-3-2-4-9(10)6-7-11(15)16/h2-7,12H,1H3,(H,15,16)

InChI-Schlüssel

PWTKPMZEXHQLAT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=CC=C1C=CC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.